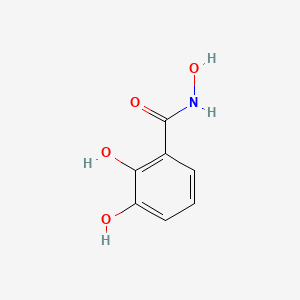

N,2,3-trihydroxybenzamide

Übersicht

Beschreibung

N,2,3-trihydroxybenzamide is an organic compound with the molecular formula C7H7NO4 It is characterized by the presence of three hydroxyl groups and an amide group attached to a benzene ring

Wirkmechanismus

Target of Action

N,2,3-Trihydroxybenzamide, also known as 2,3,N-Trihydroxy-benzamide, primarily targets the enzyme Ribonucleotide Reductase (EC 1.17.4.1) . This enzyme plays a crucial role in DNA synthesis and repair, as it is responsible for the reduction of ribonucleotides into deoxyribonucleotides, the building blocks of DNA .

Mode of Action

This compound interacts with Ribonucleotide Reductase and inhibits its activity . Specifically, it reduces the activity of this enzyme in cell extracts by 50% at a concentration of 5 μM . This interaction results in a decrease in the production of deoxyribonucleotides, thereby affecting DNA synthesis and cell proliferation .

Biochemical Pathways

The inhibition of Ribonucleotide Reductase by this compound affects the deoxyribonucleotide synthesis pathway . This pathway is critical for DNA synthesis and repair. By inhibiting Ribonucleotide Reductase, this compound reduces the availability of deoxyribonucleotides, thereby affecting DNA synthesis and cell proliferation .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation due to the reduced availability of deoxyribonucleotides for DNA synthesis . This makes this compound a potential candidate for the chemotherapy of cancer, as it can inhibit the rapid proliferation of cancer cells .

Biochemische Analyse

Biochemical Properties

The biochemical properties of N,2,3-Trihydroxybenzamide are not yet fully understood. It is known that similar compounds, such as hydroxybenzoic acids, have excellent biochemical and antioxidant capabilities . They are a prominent kind of phenolic acids and are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics .

Cellular Effects

The specific cellular effects of this compound are currently unknown. It is known that similar compounds, such as hydroxybenzoic acids, have various physiological functions that are mutually regulated by the gut microbiota and intestine to coordinately maintain intestinal homeostasis and symbiosis under steady state conditions and during the immune response to pathogens and xenotoxins .

Molecular Mechanism

The molecular mechanism of this compound is not yet fully understood. Similar compounds, such as hydroxybenzoic acids, have been found to signal through cellular receptors, which exhibit expression that is tissue-specific and is regulated temporarily after stimulation by inflammatory cues .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown. It is known that similar compounds, such as hydroxybenzoic acids, have been found to play an important role in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are currently unknown. It is known that similar compounds, such as hydroxybenzoic acids, have been found to play an important role in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .

Metabolic Pathways

The metabolic pathways of this compound are currently unknown. It is known that similar compounds, such as hydroxybenzoic acids, have been found to play an important role in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .

Subcellular Localization

The subcellular localization of this compound is currently unknown. It is known that similar compounds, such as hydroxybenzoic acids, have been found to play an important role in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,2,3-trihydroxybenzamide can be synthesized through several methods. One common approach involves the coupling reaction between nitrophloroglucinol and isocyanate. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the formation of the desired product . Another method involves the condensation reaction between 3-nitro-2,4,6-trihydroxybenzoic acid and benzylamine in the presence of N-hydroxysuccinimide and dicyclohexylcarbodiimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

N,2,3-trihydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group (if present) can be reduced to an amine group.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in esters or ethers.

Wissenschaftliche Forschungsanwendungen

N,2,3-trihydroxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential inhibitory effects on enzymes such as lactoperoxidase.

Industry: It is used in the development of herbicides and other agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,3,4-trihydroxybenzamide: Similar in structure but with hydroxyl groups at different positions.

3-nitro-2,4,6-trihydroxybenzamide: Contains a nitro group, which can affect its reactivity and biological activity.

3,4,5-trihydroxybenzamidoxime: An analog with an oxime group, showing different inhibitory properties.

Uniqueness

N,2,3-trihydroxybenzamide is unique due to its specific arrangement of hydroxyl groups and the presence of an amide group. This structure allows it to interact with various enzymes and participate in a range of chemical reactions, making it a versatile compound for research and industrial applications.

Eigenschaften

IUPAC Name |

N,2,3-trihydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-5-3-1-2-4(6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDAFVPRXYXHSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80320036 | |

| Record name | N,2,3-trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16053-97-7 | |

| Record name | Benzamide,2,3-trihydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,2,3-trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2,3-TRIHYDROXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BRT9JU4WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.